(3S)-3-amino-3-((carboxymethyl)carbamoyl)propanoic acid

Metabolic fate Isomer comparison Peptide hydrolysis

Researchers requiring precise isomer specification face the risk of experimental failure when using generic 'aspartylglycine'. L-α-Aspartylglycine (CAS 3790-51-0) provides a defined α-peptide bond, critical for differentiating metabolic stability profiles from its β-isomer. - Fully hydrolyzable control for in vivo β-aspartyl peptide tracking, exhibiting only 3% urinary recovery versus 66% for the β-form. - Exclusive 1:1 metal complex stoichiometry with oxovanadium(IV), making it essential for coordination chemistry where the reverse-sequence Gly-Asp yields bis-complexes. - Substrate-null control for clinical L-asparaginase off-target screening, confirming enzymatic specificity.

Molecular Formula C6H10N2O5
Molecular Weight 190.15 g/mol
CAS No. 3790-51-0
Cat. No. B1267223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-amino-3-((carboxymethyl)carbamoyl)propanoic acid
CAS3790-51-0
SynonymsAsp-Gly
aspartylglycine
H-Asp(Gly)-OH
Molecular FormulaC6H10N2O5
Molecular Weight190.15 g/mol
Structural Identifiers
SMILESC(C(C(=O)NCC(=O)O)N)C(=O)O
InChIInChI=1S/C6H10N2O5/c7-3(1-4(9)10)6(13)8-2-5(11)12/h3H,1-2,7H2,(H,8,13)(H,9,10)(H,11,12)
InChIKeyJHFNSBBHKSZXKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-α-Aspartylglycine (CAS 3790-51-0) ― Core Identity and Procurement-Relevant Profile


(3S)-3-amino-3-((carboxymethyl)carbamoyl)propanoic acid, commonly named L-α-aspartylglycine or H-Asp-Gly-OH, is a dipeptide composed of L-aspartic acid and glycine joined by a standard α-peptide bond [1]. It carries the CAS Registry Number 3790-51-0, a molecular formula of C₆H₁₀N₂O₅, and a molecular mass of 190.15 g/mol [2]. The compound is distinct from its β-isomer (L-β-aspartylglycine, CAS 3790-52-1) and from the reverse-sequence dipeptide glycyl-L-aspartic acid (Gly-Asp), both of which serve as the most relevant comparators for scientific selection [3].

Why L-α-Aspartylglycine Cannot Be Interchanged with Its β-Isomer or Reverse-Sequence Analog


Despite sharing an identical molecular formula (C₆H₁₀N₂O₅) and molecular weight (190.15 g/mol), the α- and β-isomers of aspartylglycine exhibit profoundly divergent metabolic stability in vivo: the α-isomer is rapidly and nearly completely hydrolyzed, whereas the β-isomer resists enzymatic cleavage and is excreted largely intact [1]. Furthermore, the sequence orientation of the Asp residue (Asp-Gly vs. Gly-Asp) dictates distinct metal-coordination stoichiometry, precluding interchangeability in coordination chemistry applications [2]. Even among β-aspartyl peptides that share the same atypical linkage, β-aspartylglycine occupies a unique position as the benchmark substrate for β-aspartylpeptidase (EC 3.4.19.5), with other β-aspartyl dipeptides displaying only 28–82% of its activity . Generic substitution without isomer- and sequence-level specification therefore carries a high risk of experimental irreproducibility.

Quantitative Differentiation Evidence for (3S)-3-Amino-3-((carboxymethyl)carbamoyl)propanoic Acid (CAS 3790-51-0)


Metabolic Stability: α-Aspartylglycine Undergoes Near-Complete In Vivo Hydrolysis, in Stark Contrast to the β-Isomer

In a direct head-to-head comparison in normal young rats, intraperitoneally administered ¹⁴C-labeled α-L-aspartylglycine was rapidly and almost completely hydrolyzed, with only 3% of the dose recovered in urine and 22% recovered as expired CO₂ over 24 hours. In contrast, the β-isomer (L-β-aspartylglycine, CAS 3790-52-1) was excreted largely intact: 66% urinary recovery and only 8% as CO₂. In tissue slice experiments, α-aspartylglycine was rapidly hydrolyzed in kidney, liver, and small intestine, releasing free ¹⁴C-glycine, whereas β-aspartylglycine was hardly hydrolyzed in liver and small intestine and only slightly in kidney [1]. This 22-fold difference in urinary excretion (3% vs. 66%) and the near-opposite metabolic partitioning establish that the α- and β-isomers are functionally non-interchangeable in any in vivo or ex vivo metabolic study.

Metabolic fate Isomer comparison Peptide hydrolysis

Vanadium(IV) Coordination Stoichiometry: Asp-Gly Forms Only 1:1 Complexes, Whereas Gly-Asp Forms Bis Complexes

In a potentiometric and spectroscopic study of VO²⁺–dipeptide systems, L-aspartylglycine (Asp-Gly) formed only 1:1 (metal-to-ligand) complexes across the entire pH range studied, whereas the reverse-sequence dipeptide glycyl-L-aspartic acid (Gly-Asp) began forming bis (1:2) complexes at pH < 2 under identical conditions (25 °C, 0.2 mol dm⁻³ KCl, ligand-to-metal ratios of 2–8 for Asp-Gly and 4–15:1 for other systems) [1]. This stoichiometric divergence is attributed to the position of the aspartyl residue in the peptide chain directly affecting the coordination mode available to the metal ion. N-acetyl-L-aspartic acid and succinic acid showed yet another coordination pattern, confirming that the Asp-Gly sequence is not merely the sum of its constituent functional groups [1].

Coordination chemistry Oxovanadium(IV) Peptide ligands

L-Asparaginase Substrate Activity: β-Aspartylglycine Is Hydrolyzed at ~1/1000 the Rate of Asparagine

When incubated with purified L-asparaginases from Escherichia coli (EcAII) and Erwinia chrysanthemi (ErAII), β-aspartylglycine (H-Asp(Gly)-OH) was hydrolyzed at a relative rate of approximately 1/1000 that of the natural substrate L-asparagine [1]. The kinetic parameters for H-Asp(Gly)-OH were: kcat/Km = 47 M⁻¹ s⁻¹ (EcAII) and 144 M⁻¹ s⁻¹ (ErAII); Vmax = 0.07 μM/min (EcAII) and 0.02 μM/min (ErAII); Km = 8,510 μM (EcAII) and 2,230 μM (ErAII). For comparison, the amidated analog H-Asp(Gly-NH₂)-OH showed kcat/Km values of 7,150 and 12,500 M⁻¹ s⁻¹, representing 2.1–2.2% of the Asn rate—approximately 20- to 150-fold higher catalytic efficiency than the free acid form [1]. The α-isomer (L-α-aspartylglycine, the target compound) is not a known substrate for these L-asparaginases, representing a functional absence of activity where the β-isomer retains measurable, albeit low, turnover.

L-Asparaginase Enzyme kinetics β-Aspartyl peptides

β-Aspartylpeptidase Benchmark Substrate: β-Aspartylglycine Defines 100% Reference Activity for Enzyme Screening

In the BRENDA enzyme database and primary literature, β-aspartylglycine serves as the reference substrate (100% relative activity) for β-aspartylpeptidase (EC 3.4.19.5), against which all other β-aspartyl dipeptide substrates are benchmarked . The relative cleavage activities of other β-aspartyl dipeptides, expressed as a percentage of β-aspartylglycine activity, are: β-Asp-Met 82%, β-Asp-Leu 59–65%, β-Asp-Ser 47–56%, β-Asp-Thr 29%, and β-Asp-Val 28% . In human faecal supernatants, β-aspartylglycine degradation ranged from 16 to 100% over 18 hours in individuals with intact anaerobic intestinal microflora, while activity was absent in antibiotic-treated patients [1]. The α-isomer (L-α-aspartylglycine) is not recognized by this enzyme, providing a clean negative-control substrate for assay development.

β-Aspartylpeptidase Gut microbiome Substrate specificity

Physicochemical Profile: Water Solubility, logP, and Ionization State for Formulation Decisions

L-α-Aspartylglycine has a predicted water solubility of 28.4 g/L (ALOGPS), a logP of −3.4 (ALOGPS) to −4.9 (ChemAxon), and a logS of −0.83 [1]. The strongest acidic pKa is 2.97 (side-chain carboxyl of Asp), and the strongest basic pKa is 8.53 (terminal amine), yielding a physiological charge of −1 at pH 7.4 [1]. In comparison, the β-isomer (L-β-aspartylglycine) has a computed XLogP3-AA of −4.5 and otherwise comparable computed properties [2]. The reverse-sequence dipeptide Gly-Asp has a similar water solubility profile and weakly acidic character [3]. These near-identical bulk physicochemical parameters between the α- and β-isomers mean that solubility or logP alone cannot guide isomer selection; the functional differentiation lies exclusively in the biological and coordination chemistry evidence discussed above.

Solubility Physicochemical properties Formulation

Procurement-Relevant Application Scenarios for L-α-Aspartylglycine (CAS 3790-51-0)


Negative Control for In Vivo Metabolic Stability Studies of β-Aspartyl Peptides

Because L-α-aspartylglycine is rapidly and nearly completely hydrolyzed in vivo (3% urinary recovery vs. 66% for the β-isomer), it serves as a fully degradable control in experiments designed to track the metabolic fate of β-aspartyl peptides. Co-administration of the α- and β-isomers in rodent models enables direct, internally controlled quantification of isomer-specific metabolic stability [1].

Sequence-Specific Metal Coordination Ligand in Vanadium and Transition-Metal Chemistry

L-α-Aspartylglycine forms exclusively 1:1 complexes with oxovanadium(IV), in contrast to the reverse-sequence Gly-Asp which forms bis complexes at low pH. Researchers developing insulin-mimetic vanadium compounds or studying metal–peptide speciation should select Asp-Gly when a defined 1:1 stoichiometry is required, as established by potentiometric and spectroscopic characterization [1].

Negative-Control Substrate for β-Aspartylpeptidase (EC 3.4.19.5) Activity Assays

In gut microbiome function studies where β-aspartylglycine degradation serves as a biomarker of anaerobic microflora integrity, the α-isomer provides a linkage-specific negative control. Since β-aspartylpeptidase recognizes the β-peptide bond but not the α-linkage, laboratories can use CAS 3790-51-0 to confirm that observed cleavage activity is enzyme-specific rather than due to non-specific proteolysis [2].

L-Asparaginase Off-Target Activity Screening in Chemotherapy Research

Therapeutic L-asparaginases (EcAII and ErAII) hydrolyze β-aspartylglycine at ~1/1000 the rate of asparagine, while the α-isomer is not a known substrate. This differential enables the use of L-α-aspartylglycine as a substrate-null control when screening for off-target peptide hydrolysis by clinical L-asparaginase formulations, helping to distinguish asparagine-specific deamidation from broader peptidolytic side activities [3].

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